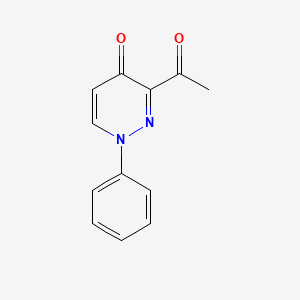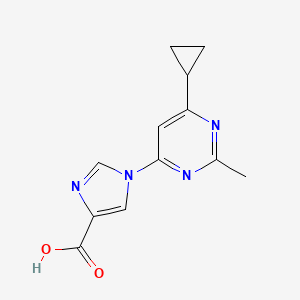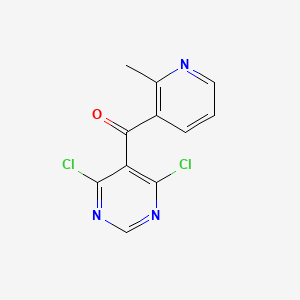
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4, and a benzyl group substituted with a hydroxyl group at the 3-position. Thiazolidinediones are known for their diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinedione derivatives can be optimized using environmentally friendly methods. One such method involves the use of deep eutectic solvents, which act as both solvents and catalysts. This approach not only reduces the environmental impact but also enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 5-(3-Formylbenzyl)thiazolidine-2,4-dione.
Reduction: Formation of 5-(3-Hydroxybenzyl)thiazolidine-2,4-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly lipoxygenase.
Medicine: Investigated for its antihyperglycemic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
- 5-(3-Methoxybenzyl)thiazolidine-2,4-dione
- 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
Uniqueness
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position of the benzyl ring. This structural feature imparts distinct chemical and biological properties, such as enhanced lipoxygenase inhibition compared to its methoxy-substituted counterparts .
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
5-[(3-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) |
Clave InChI |
GRNUQBDCKXWQLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11786063.png)

![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)
![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)






![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)

